tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(3-nitropyridin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-9-6-11(7-10-18)17-13-12(19(21)22)5-4-8-16-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISHFIHXKWMDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148914 | |
| Record name | 1,1-Dimethylethyl 4-[(3-nitro-2-pyridinyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-15-9 | |
| Record name | 1,1-Dimethylethyl 4-[(3-nitro-2-pyridinyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(3-nitro-2-pyridinyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the nitropyridine moiety: This step involves the nitration of a pyridine derivative, followed by its attachment to the piperidine ring through an amination reaction.
Addition of the tert-butyl ester group: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for ester hydrolysis.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyridines: Nucleophilic substitution yields various substituted pyridines.
Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.
Scientific Research Applications
tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Synthetic Accessibility : Methylation (as in ) and bromination (as in ) are achieved with high yields (>79%), suggesting robust synthetic routes for derivatives.
Functional Group Impact: Ureido and sulfonamido groups introduce hydrogen-bonding capabilities, which may improve solubility or target affinity compared to the parent amino group .
Biological Activity
tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate, with the CAS number 939986-15-9, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological implications.
- Molecular Formula : C15H22N4O4
- Molecular Weight : 322.36 g/mol
- IUPAC Name : tert-butyl 4-[(3-nitro-2-pyridinyl)amino]-1-piperidinecarboxylate
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with nitropyridine compounds under controlled conditions. This process is crucial for ensuring the purity and efficacy of the final product, which is typically over 95% pure according to supplier data .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related piperidine derivatives. While specific data on this compound is limited, compounds with similar structures have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, piperidinothiosemicarbazone derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains of M. tuberculosis .
Cytotoxicity
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The selectivity index (SI), which compares cytotoxic effects on cancerous versus non-cancerous cells, is a critical measure. Preliminary findings suggest that certain piperidine derivatives maintain a favorable SI, indicating potential therapeutic applications with reduced toxicity .
Case Studies
- Antitubercular Activity : A study evaluated several piperidine derivatives for their antitubercular activity. Compounds similar to this compound displayed MIC values ranging from 2 to 4 µg/mL against M. tuberculosis strains, suggesting that structural modifications could enhance antimicrobial potency .
- Antibacterial Efficacy : The compound's structural analogs were tested against Gram-positive and Gram-negative bacteria. The results indicated a higher efficacy against Gram-positive strains, with MIC values significantly lower than those of conventional antibiotics .
Data Table: Summary of Biological Activities
| Activity Type | MIC (µg/mL) | Reference Compound | Notes |
|---|---|---|---|
| Antimycobacterial | 0.5 - 4 | INH (Isoniazid) | Effective against resistant strains |
| Antibacterial | 0.06 - 0.12 | CIP (Ciprofloxacin) | Stronger than reference drugs |
| Cytotoxicity | >12.5 | Non-cancer cells | Favorable selectivity index |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
